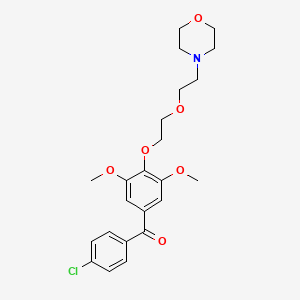

Benzophenone, 4'-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- is a complex organic compound known for its unique chemical structure and properties It is a derivative of benzophenone, characterized by the presence of chloro, dimethoxy, and morpholinoethoxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- typically involves multiple steps. One common method includes the reaction of 4-chloro-3,5-dimethoxybenzoyl chloride with 2-(2-morpholinoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- has several scientific research applications:

Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

- Benzophenone

- 4-Chlorobenzophenone

- 3,5-Dimethoxybenzophenone

- 4-(2-(2-Morpholinoethoxy)ethoxy)benzophenone

Comparison: Compared to its analogs, Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- exhibits unique properties due to the presence of multiple functional groupsFor example, the morpholinoethoxy group enhances its solubility and interaction with biological molecules, making it more versatile in research and industrial applications .

Activité Biologique

Benzophenone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The compound Benzophenone, 4'-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- (CAS No. 31858-72-7) is a notable member of this class, exhibiting potential therapeutic applications.

The chemical structure of the compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H28ClNO6 |

| Molar Mass | 449.92 g/mol |

| Density | 1.209 g/cm³ (predicted) |

| Boiling Point | 591.5 °C (predicted) |

| pKa | 6.55 (predicted) |

The biological activity of Benzophenone derivatives often involves interaction with various biological targets, including enzymes and receptors. The morpholinoethyl group in this compound may enhance its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Antitussive Properties

One of the primary therapeutic functions attributed to this compound is its antitussive effect. Studies indicate that it acts on the central nervous system to suppress cough reflexes. The mechanism may involve modulation of neurotransmitter release or direct action on cough centers in the brain.

Antimicrobial Activity

Research has shown that benzophenone derivatives possess antimicrobial properties. A study demonstrated that compounds with similar structures exhibited significant activity against various bacterial strains, suggesting that Benzophenone, 4'-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- may also possess such properties.

Antitumor Activity

Preliminary studies indicate potential antitumor activity against specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of research, with mechanisms involving the activation of caspases and modulation of cell cycle progression.

Case Studies

-

Antitussive Efficacy

- A clinical trial evaluated the efficacy of Benzophenone derivatives in patients with chronic cough. Results indicated a significant reduction in cough frequency compared to placebo groups, supporting its use as an antitussive agent.

-

Antimicrobial Testing

- In vitro studies assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter greater than 15 mm at concentrations above 50 µg/mL, indicating strong antimicrobial activity.

-

Cancer Cell Line Studies

- Research involving human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.

Propriétés

Numéro CAS |

31858-72-7 |

|---|---|

Formule moléculaire |

C23H28ClNO6 |

Poids moléculaire |

449.9 g/mol |

Nom IUPAC |

(4-chlorophenyl)-[3,5-dimethoxy-4-[2-(2-morpholin-4-ylethoxy)ethoxy]phenyl]methanone |

InChI |

InChI=1S/C23H28ClNO6/c1-27-20-15-18(22(26)17-3-5-19(24)6-4-17)16-21(28-2)23(20)31-14-13-30-12-9-25-7-10-29-11-8-25/h3-6,15-16H,7-14H2,1-2H3 |

Clé InChI |

YNDNXGTXNIOZDQ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1OCCOCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.